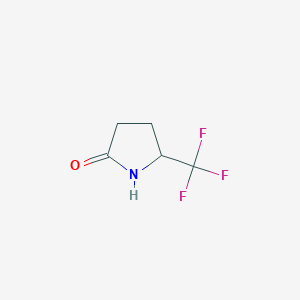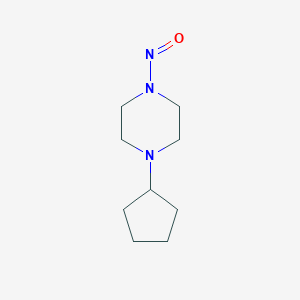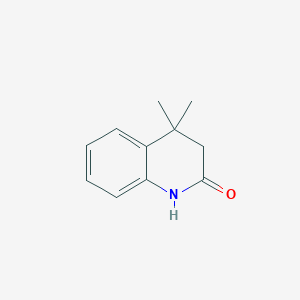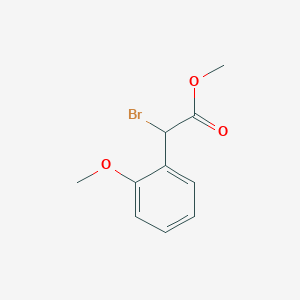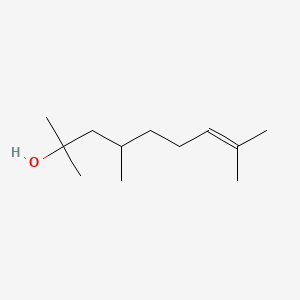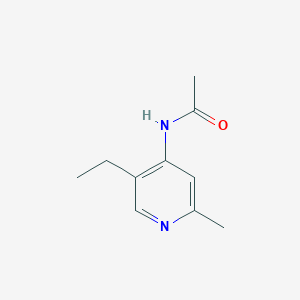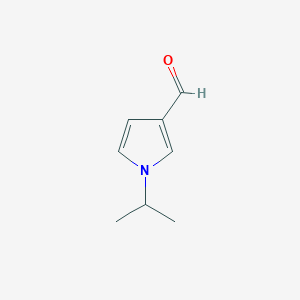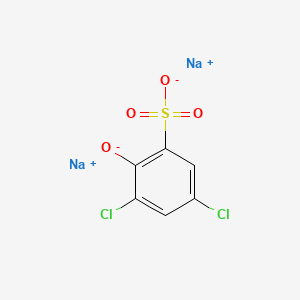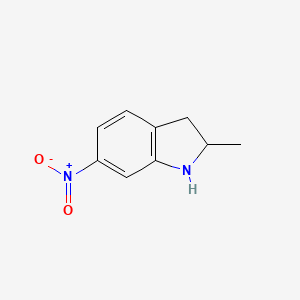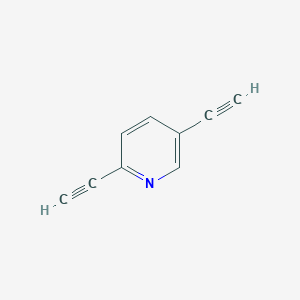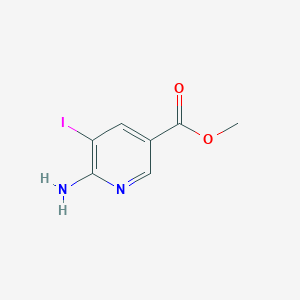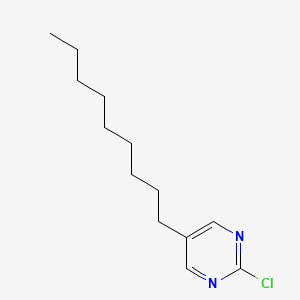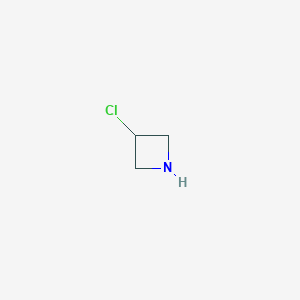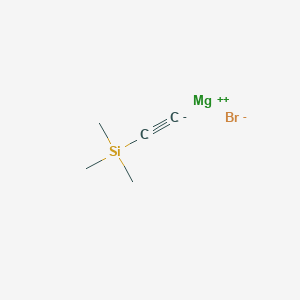
trimethylsilylethynylmagnesium bromide
描述
Trimethylsilylethynylmagnesium bromide is an organometallic compound with the chemical formula C₅H₉BrMgSi. It is a highly reactive reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its nucleophilic and electrophilic properties, making it a versatile tool in various chemical reactions .
准备方法
Trimethylsilylethynylmagnesium bromide is typically prepared using the Grignard reaction. The synthesis involves the reaction of trimethylsilylacetylene with butylmagnesium bromide in tetrahydrofuran (THF) as the solvent. The reaction is carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen . The general reaction scheme is as follows:
C2H3Si(CH3)3+C4H9MgBr→C5H9BrMgSi(CH3)3
化学反应分析
Trimethylsilylethynylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds such as aldehydes and ketones to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.
Coupling Reactions: It is used in cross-coupling reactions, often mediated by transition metals like palladium or cobalt, to form complex organic molecules
Common reagents used in these reactions include carbonyl compounds, halides, and transition metal catalysts. The major products formed from these reactions are alcohols, alkenes, and other complex organic structures.
科学研究应用
Trimethylsilylethynylmagnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: It is used to synthesize various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Material Science: It is employed in the preparation of advanced materials such as dendrimers and organosilicon compounds.
Chemical Biology: It is used in the synthesis of bioactive molecules and probes for studying biological systems
作用机制
The mechanism of action of trimethylsilylethynylmagnesium bromide involves its nucleophilic attack on electrophilic centers in target molecules. The magnesium atom in the compound acts as a Lewis acid, enhancing the nucleophilicity of the carbon atom bonded to it. This allows the compound to effectively participate in addition and substitution reactions .
相似化合物的比较
Trimethylsilylethynylmagnesium bromide can be compared with other organometallic reagents such as:
Ethylmagnesium bromide: Similar in reactivity but lacks the trimethylsilyl group, making it less versatile in certain reactions.
Butylmagnesium bromide: Used in the synthesis of this compound but has different reactivity due to the absence of the ethynyl group.
Trimethylsilylacetylene: A precursor in the synthesis of this compound, used in different types of reactions
This compound is unique due to the presence of both the trimethylsilyl and ethynyl groups, which confer specific reactivity and stability properties.
属性
IUPAC Name |
magnesium;ethynyl(trimethyl)silane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Si.BrH.Mg/c1-5-6(2,3)4;;/h2-4H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGRXJJELJQXOM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#[C-].[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrMgSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446055 | |
| Record name | Magnesium, bromo[(trimethylsilyl)ethynyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61210-52-4 | |
| Record name | Magnesium, bromo[(trimethylsilyl)ethynyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


